Cas no 1806332-36-4 (4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol)

4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative with a hydroxymethyl functional group at the 2-position, a fluorine substituent at the 4-position, and a trifluoromethyl group at the 5-position. This compound is valued for its structural versatility in pharmaceutical and agrochemical synthesis, where the trifluoromethyl and fluorine groups enhance metabolic stability and lipophilicity. The hydroxymethyl group provides a reactive handle for further derivatization, making it a useful intermediate in medicinal chemistry. Its unique substitution pattern contributes to improved binding affinity and selectivity in target interactions. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol structure
1806332-36-4 structure
Product Name:4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol
CAS No:1806332-36-4
MF:C7H5F4NO
MW:195.114315748215
CID:4905517
Update Time:2025-08-05

4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol
    • Inchi: 1S/C7H5F4NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-2,13H,3H2
    • InChI Key: DMPPQZMXAVGVCN-UHFFFAOYSA-N
    • SMILES: FC1=CC(CO)=NC=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 1
  • Topological Polar Surface Area: 33.1

4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029006259-250mg
4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol
1806332-36-4 95%
250mg
$1,068.20 2022-03-31
Alichem
A029006259-500mg
4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol
1806332-36-4 95%
500mg
$1,836.65 2022-03-31
Alichem
A029006259-1g
4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol
1806332-36-4 95%
1g
$2,866.05 2022-03-31

Additional information on 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol

Recent Advances in the Application of 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol (CAS: 1806332-36-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol (CAS: 1806332-36-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry, owing to their ability to enhance metabolic stability, improve bioavailability, and modulate target binding affinity. The presence of both fluorine and trifluoromethyl groups in 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol makes it a particularly promising scaffold for the development of novel therapeutic agents. Researchers have explored its utility as a building block in the synthesis of small-molecule inhibitors targeting various disease pathways, including oncology, infectious diseases, and central nervous system disorders.

One of the key findings in recent literature is the successful application of this compound in the development of kinase inhibitors. Kinases play a critical role in cell signaling and are often dysregulated in cancer and other diseases. The structural features of 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol allow for precise interactions with the ATP-binding sites of kinases, making it a valuable tool for designing selective inhibitors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of compounds with potent activity against specific oncogenic kinases, showcasing its potential in targeted cancer therapy.

In addition to its role in kinase inhibition, this compound has also been investigated for its antimicrobial properties. The trifluoromethyl group, in particular, has been shown to enhance the lipophilicity of the molecule, facilitating its penetration into bacterial cell membranes. Recent in vitro studies have reported promising activity against drug-resistant bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. Further optimization of its structure could yield derivatives with improved efficacy and safety profiles.

The synthesis of 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol has also been a topic of recent research, with efforts focused on developing efficient and scalable synthetic routes. A study published in Organic Process Research & Development detailed a novel multi-step synthesis approach that achieved high yields and purity, addressing previous challenges associated with its production. This advancement is expected to facilitate broader access to the compound for research and development purposes.

Looking ahead, the versatility of 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol suggests that it will continue to be a focal point in chemical biology and pharmaceutical research. Future studies are likely to explore its application in additional therapeutic areas, such as neurodegenerative diseases and inflammation, as well as its potential in combination therapies. Moreover, the integration of computational modeling and high-throughput screening techniques could further accelerate the discovery of novel derivatives with enhanced biological activity.

In conclusion, 4-Fluoro-5-(trifluoromethyl)pyridine-2-methanol (CAS: 1806332-36-4) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, antimicrobial activity, and beyond. The latest research underscores its importance as a tool for drug discovery and highlights the need for continued exploration of its applications. As synthetic methodologies improve and our understanding of its biological interactions deepens, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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